molecular formula C13H21N5O B1525105 1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine CAS No. 1354963-45-3

1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine

Cat. No. B1525105
M. Wt: 263.34 g/mol
InChI Key: JYIUJTXFRRPARW-UHFFFAOYSA-N
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Description

“1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine” is a chemical compound with the molecular weight of 263.34 . It is also known by its IUPAC name, "1-[6-(4-morpholinyl)-4-pyrimidinyl]-3-piperidinamine" . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is "1S/C13H21N5O/c14-11-2-1-3-18(9-11)13-8-12(15-10-16-13)17-4-6-19-7-5-17/h8,10-11H,1-7,9,14H2" . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

As mentioned earlier, “1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine” is a powder that is stored at room temperature . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have investigated the reactions of pyrimidine derivatives with amines such as morpholine and piperidine, leading to the synthesis of various heterocyclic compounds. These studies are foundational for developing new chemical entities with potential applications in medicinal chemistry and materials science. For instance, the reaction of 6-methyl-2-methylthio-3-(2-thioxo-1,3,4-oxadiazol-5-yl)methyl-4(3H)-pyrimidinone with butyland benzylamine, as well as with piperidine and morpholine, has been explored to understand the substitution reactions and the formation of thiosemicarbazides and oxadiazolethione piperidinium salts (Yakubkene & Vainilavichyus, 1998).

Biological Activity Studies

Compounds synthesized from reactions involving morpholine and piperidine structures have been assessed for their antimicrobial, antitumor, and anti-inflammatory properties. For example, phosphorus dendrimers with various types of amine terminal groups, including morpholine and piperidine, have been synthesized and tested for cytotoxicity, DNA complexation, and transfection capabilities. These studies indicate low cytotoxicity and potential as transfection agents for DNA delivery into cells (Padié et al., 2009).

Synthesis of Dyes and Functional Materials

The synthesis of novel dyes and functional materials also utilizes compounds like 1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine. Research in this area focuses on developing new dyes with applications in synthetic polymer fibers, indicating the versatility of these heterocyclic amines in material science (Peters & Bide, 1985).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c14-11-2-1-3-18(9-11)13-8-12(15-10-16-13)17-4-6-19-7-5-17/h8,10-11H,1-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIUJTXFRRPARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3CCOCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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